molecular formula C14H18N2O3 B2388389 Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate CAS No. 955635-50-4

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No.: B2388389
CAS No.: 955635-50-4
M. Wt: 262.309
InChI Key: CZTGXKHINUARTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is an organic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.309. This compound belongs to the class of isoquinoline derivatives and has gained significant interest in scientific research due to its various applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and acetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and acetonitrile are frequently used in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been found to exhibit potent and selective inhibitory activity against the enzyme histone lysine methyltransferase G9a, which is involved in the regulation of gene expression. This inhibition can lead to changes in chromatin structure and gene expression patterns, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    4-Hydroxy-2-quinolones: These compounds share a similar isoquinoline core but differ in their functional groups and biological activities.

    Indole derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific inhibitory activity against histone lysine methyltransferase G9a, which distinguishes it from other isoquinoline and indole derivatives.

Properties

IUPAC Name

ethyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTGXKHINUARTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.